Executive Summary 5-Chloro-2-iodobenzamide (CAS 309253-40-5) is a high-value bifunctional halogenated scaffold used extensively in medicinal chemistry and fragment-based drug discovery (FBDD). Its structural uniqueness l...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Chloro-2-iodobenzamide (CAS 309253-40-5) is a high-value bifunctional halogenated scaffold used extensively in medicinal chemistry and fragment-based drug discovery (FBDD). Its structural uniqueness lies in the presence of two distinct halogen atoms—iodine at the ortho position and chlorine at the meta position relative to the amide group. This arrangement confers orthogonal reactivity , allowing researchers to sequentially functionalize the aromatic ring using palladium-catalyzed cross-coupling reactions with high chemoselectivity.
This guide provides a comprehensive technical analysis of the compound, including validated synthesis protocols, reactivity profiles for library generation, and its application in the synthesis of bioactive pharmaceutical ingredients (APIs).
Chemical Identity & Specifications
Property
Specification
CAS Number
309253-40-5
IUPAC Name
5-Chloro-2-iodobenzamide
Molecular Formula
C₇H₅ClINO
Molecular Weight
281.48 g/mol
SMILES
NC(=O)c1cc(Cl)ccc1I
Physical State
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF, MeOH; Low solubility in water
While 5-chloro-2-iodobenzamide can be accessed via the Sandmeyer reaction of 2-amino-5-chlorobenzamide, the most robust and scalable route proceeds through the activation of 5-chloro-2-iodobenzoic acid (CAS 13421-00-6). The acid chloride pathway is preferred over carbodiimide coupling (e.g., EDC/HOBt) due to the steric bulk of the ortho-iodine atom, which can hinder nucleophilic attack. Thionyl chloride (
) effectively converts the acid to the highly reactive acid chloride, ensuring complete conversion upon treatment with ammonia.
Experimental Protocol: Acid Chloride Route
Note: All steps must be performed in a fume hood due to the generation of
and gases.
Step 1: Activation (Acid Chloride Formation)
Charge: In a dry 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 5-chloro-2-iodobenzoic acid (10.0 g, 35.4 mmol) in anhydrous toluene (50 mL).
Catalyst: Add a catalytic amount of DMF (3-5 drops) to facilitate the formation of the Vilsmeier-Haack intermediate, accelerating the reaction.
Reagent: Add thionyl chloride (
) (5.1 mL, 70.8 mmol, 2.0 equiv) dropwise.
Reaction: Heat the mixture to reflux (approx. 80-90°C) for 2–3 hours. The suspension should clarify as the acid chloride forms.
Workup: Concentrate the reaction mixture in vacuo to remove excess
and toluene. Co-evaporate with fresh toluene (2x) to ensure removal of all acidic volatiles.
Step 2: Amidation
Solvation: Dissolve the crude yellow oil (5-chloro-2-iodobenzoyl chloride) in dry THF (30 mL) and cool to 0°C in an ice bath.
, 20 mL) or bubble anhydrous ammonia gas through the solution. Maintain temperature <10°C to prevent hydrolysis back to the acid.
Precipitation: Stir for 1 hour at room temperature. The product typically precipitates as a white solid.
Isolation: Pour the mixture into ice-cold water (100 mL). Filter the solid, wash with water (3 x 20 mL) and cold hexanes.
Drying: Dry in a vacuum oven at 45°C to constant weight.
Workflow Visualization
Figure 1: Two-step synthesis workflow from the benzoic acid precursor via acid chloride activation.
Orthogonal Reactivity & Chemoselectivity[1]
The primary value of 5-chloro-2-iodobenzamide in drug discovery is its ability to undergo sequential cross-coupling .
The Mechanistic Basis
Palladium-catalyzed oxidative addition is the rate-determining step in many coupling reactions. The Carbon-Iodine (
) bond is significantly weaker (approx. 65 kcal/mol) and longer than the Carbon-Chlorine () bond (approx. 95 kcal/mol).
Result: Under mild conditions (e.g.,
, , 60°C), the catalyst inserts exclusively into the bond.
Preservation: The
bond remains intact, serving as a "handle" for a second, more forcing reaction (e.g., using Buchwald ligands like XPhos or RuPhos at >100°C) later in the synthetic sequence.
Strategic Applications[2]
Suzuki-Miyaura Coupling: Selective arylation at C2 to create biaryl amides.
Sonogashira Coupling: Introduction of alkynes at C2, often followed by cyclization to form isoquinolinones.
Heck Reaction: Formation of alkenyl derivatives.
Figure 2: Chemoselective functionalization strategy exploiting the reactivity difference between Aryl-I and Aryl-Cl bonds.
Applications in Drug Discovery[3][4][5]
Scaffold for Poly-Pharmacology
The benzamide core is a privileged structure in medicinal chemistry. 5-Chloro-2-iodobenzamide specifically serves as a precursor for:
PARP Inhibitors: Poly(ADP-ribose) polymerase inhibitors often feature benzamide pharmacophores that mimic the nicotinamide moiety of
. The 2-iodo group allows for cyclization into lactam-based inhibitors.
SGLT2 Inhibitors: The 5-halo-2-halo substitution pattern is relevant in the synthesis of gliflozin-class antidiabetic agents, where the aryl ring is coupled to a sugar moiety.
5-HT4 Agonists: Benzamide derivatives are well-documented gastroprokinetic agents (e.g., Cisapride analogs), where the 5-chloro substitution is critical for receptor affinity.
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (281.48 Da) and distinct vectors for growth (amide nitrogen, C2-iodine, C5-chlorine), this molecule is an ideal "fragment" for crystallographic screening. It allows medicinal chemists to "grow" the molecule in specific directions inside a protein binding pocket.
Safety & Handling (MSDS Highlights)
GHS Classification: Irritant (Category 2).
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (iodides can degrade/discolor over time).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10563477, 2-Hydroxy-5-iodobenzamide (Analog Reference). Retrieved from [Link]
World Intellectual Property Organization (2022). Process for Preparing SGLT2 Inhibitor Intermediate 2-Chloro-5-iodobenzoic Acid (WO/2022/074631).[1] Retrieved from [Link][1]
Organic Chemistry Portal (2025). Suzuki-Miyaura Coupling: Mechanism and Chemoselectivity. Retrieved from [Link]
An In-Depth Technical Guide to 5-Chloro-2-iodobenzamide: Synthesis, Reactivity, and Applications in Drug Discovery Abstract Halogenated aromatic compounds are foundational scaffolds in modern medicinal chemistry, serving...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 5-Chloro-2-iodobenzamide: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
Halogenated aromatic compounds are foundational scaffolds in modern medicinal chemistry, serving as versatile intermediates for the construction of complex molecular architectures. Among these, 5-Chloro-2-iodobenzamide stands out as a particularly valuable building block for researchers and drug development professionals. Its unique substitution pattern, featuring an amide group, a chlorine atom, and a highly reactive iodine atom, offers a platform for selective and sequential chemical modifications. This guide provides a comprehensive technical overview of 5-Chloro-2-iodobenzamide, detailing its physicochemical properties, robust synthetic protocols with mechanistic insights, and its strategic application in palladium-catalyzed cross-coupling reactions. By explaining the causality behind experimental choices and emphasizing self-validating protocols, this document serves as an authoritative resource for scientists leveraging this key intermediate in the pursuit of novel therapeutics.
Physicochemical Profile and Structural Attributes
5-Chloro-2-iodobenzamide is a disubstituted benzamide derivative. It is important to note that positional isomers, such as 2-Chloro-5-iodobenzamide, share the same molecular formula and weight, and exhibit similar reactivity profiles. The data presented here corresponds to the common isomer 2-Chloro-5-iodobenzamide (CAS No. 289039-27-6), which is structurally and functionally representative.[1] The molecular weight of 5-Chloro-2-iodobenzamide is 281.48 g/mol .[1]
The key to its utility lies in its structure: an amide group that can participate in hydrogen bonding and serve as a structural motif, a chlorine atom that enhances lipophilicity and can block metabolic pathways, and an iodine atom that acts as an exceptionally efficient handle for carbon-carbon and carbon-heteroatom bond formation.
| Appearance | White to off-white crystalline solid (typical) | General Knowledge |
Synthesis and Mechanistic Considerations
The most reliable and scalable synthesis of 5-Chloro-2-iodobenzamide proceeds from its corresponding carboxylic acid, 5-chloro-2-iodobenzoic acid. This transformation is a cornerstone of organic synthesis and is typically achieved via a two-step process that ensures high yield and purity.
Synthetic Strategy: The Acid Chloride Pathway
The conversion of a carboxylic acid to a primary amide is efficiently executed by first activating the carboxylic acid. The formation of an intermediate acyl chloride is the preferred industrial and laboratory method due to its high reactivity, which drives the subsequent amidation step to completion.
Step 1: Acyl Chloride Formation. 5-Chloro-2-iodobenzoic acid is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂).
Causality: The carboxyl group is a relatively poor electrophile. Thionyl chloride converts the hydroxyl (-OH) of the carboxylic acid into an excellent leaving group, leading to the formation of a highly electrophilic acyl chloride. This activation is crucial for the subsequent nucleophilic attack by ammonia.[2] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps drive the reaction to completion according to Le Châtelier's principle.[2]
Step 2: Amidation. The crude 5-chloro-2-iodobenzoyl chloride is then reacted with a source of ammonia, typically aqueous ammonium hydroxide.
Causality: The nucleophilic nitrogen atom of ammonia readily attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent loss of a chloride ion yields the stable amide product. The reaction is rapid and generally irreversible.[2]
Caption: General two-step synthesis of 5-Chloro-2-iodobenzamide.
Self-Validating Experimental Protocol
This protocol is designed for inherent validation through in-process monitoring.
Step 1: Synthesis of 5-Chloro-2-iodobenzoyl Chloride
Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-chloro-2-iodobenzoic acid (e.g., 10.0 g, 1.0 equiv). The entire apparatus must be oven- or flame-dried to exclude moisture, which would quench the thionyl chloride.
Reagent Addition: Under a nitrogen atmosphere in a fume hood, add thionyl chloride (SOCl₂, ~3.0 equiv). A gas trap containing a sodium hydroxide solution should be fitted to the top of the condenser to neutralize the HCl and SO₂ gases produced.
Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours.
Validation & Work-up: Monitor the reaction by carefully quenching a small aliquot in methanol and analyzing by TLC or LC-MS to confirm the disappearance of the starting carboxylic acid. Once complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (distillation). The resulting crude 5-chloro-2-iodobenzoyl chloride (a yellow-orange oil or low-melting solid) is typically used in the next step without further purification.
Step 2: Synthesis of 5-Chloro-2-iodobenzamide
Preparation: Cool the flask containing the crude acyl chloride in an ice-water bath (0-5 °C).
Reagent Addition: Slowly and carefully add concentrated aqueous ammonium hydroxide (~28-30%, ~5.0 equiv) dropwise with vigorous stirring. This reaction is highly exothermic; a slow addition rate is critical to control the temperature.
Reaction: A precipitate (the product) will form immediately. After the addition is complete, remove the ice bath and allow the slurry to stir at room temperature for 1 hour to ensure the reaction is complete.
Validation & Work-up: Check the reaction mixture by TLC or LC-MS to confirm the absence of the acyl chloride. Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold deionized water (to remove ammonium salts) and a small amount of cold diethyl ether (to remove non-polar impurities).
Purification: Dry the solid product under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed if higher purity is required.
Chemical Reactivity and Strategic Applications in Drug Discovery
The primary value of 5-Chloro-2-iodobenzamide in drug discovery stems from the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making it the preferred site for oxidative addition in transition-metal catalysis.[3] This allows for selective functionalization, making the compound a powerful linchpin in molecular assembly.
The introduction of chlorine and other halogens into drug candidates is a well-established strategy to enhance their pharmacological profiles, including potency, lipophilicity, and metabolic stability.[4][5] 5-Chloro-2-iodobenzamide provides a direct route to incorporate these features while offering a reactive site for further diversification.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for building the carbon skeletons of complex drug molecules.[3]
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of new aryl or alkyl groups.
Heck Coupling: Reaction with alkenes to form substituted alkenes.
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a common feature in many bioactive molecules.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the construction of complex aniline or arylamine derivatives.
The C-I bond reacts selectively under standard palladium-catalyzed conditions, leaving the more robust C-Cl bond untouched for potential subsequent transformations under more forcing conditions. This orthogonal reactivity is a key principle of modern synthetic strategy.
Caption: Reactivity of 5-Chloro-2-iodobenzamide in cross-coupling.
Safety, Handling, and Storage
As with all laboratory chemicals, 5-Chloro-2-iodobenzamide must be handled with appropriate care. The following information is based on data for closely related benzamide compounds; however, users are required to consult the specific Safety Data Sheet (SDS) provided by their supplier for complete and accurate information.[6][7]
4.1. Precautionary Measures and Personal Protective Equipment (PPE)
Engineering Controls: Always handle this compound in a well-ventilated laboratory fume hood to minimize inhalation exposure.[7]
Personal Protective Equipment:
Wear chemical-resistant gloves (e.g., nitrile).
Wear safety glasses or goggles.
Wear a buttoned lab coat.
Handling: Avoid creating dust.[6] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
4.2. Storage and Disposal
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Keep away from strong oxidizing agents and strong bases.[6]
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
5-Chloro-2-iodobenzamide is more than just a chemical with a specific molecular weight; it is a strategic tool for chemical innovation. Its well-defined physicochemical properties, straightforward and high-yielding synthesis, and, most importantly, its capacity for selective, high-value chemical transformations make it an indispensable intermediate in drug discovery and development. The ability to leverage the C-I bond for sophisticated cross-coupling reactions while retaining the C-Cl and amide moieties for structural and electronic tuning provides researchers with a reliable and versatile platform for building the next generation of therapeutic agents.
References
PubChem. 2-Chloro-6-iodobenzamide | C7H5ClINO. National Center for Biotechnology Information. [Link]
PubChem. 2-Chloro-5-iodobenzamide | C7H5ClINO. National Center for Biotechnology Information. [Link]
PubChem. 2-Hydroxy-5-iodobenzamide | C7H6INO2. National Center for Biotechnology Information. [Link]
ResearchGate. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. ResearchGate. [Link]
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information. [Link]
PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information. [Link]
ResearchGate. Discovery of 5-Chlorobenzimidazole-based as Promising Inhibitors of Chloroquine-Resistant Plasmodium Strains. ResearchGate. [Link]
ResearchGate. A Convenient Synthesis of 2-Methoxycarbonyl-5-iodobenzene Sulfonamide. ResearchGate. [Link]
RJPT. Click chemistry in drug development recent trends and application. Research Journal of Pharmacy and Technology. [Link]
NIST. Safety Data Sheet. National Institute of Standards and Technology. [Link]
Ningbo Inno Pharmchem Co., Ltd. The Chemical Reactivity of 5-Chloro-2-Iodoaniline: A Chemist's Guide. Ningbo Inno Pharmchem Co., Ltd. [Link]
CAS Common Chemistry. 2-Hydroxy-5-iodobenzamide. CAS. [Link]
Executive Summary 5-Chloro-2-iodobenzamide (CAS: 289039-27-6) is a high-value halogenated scaffold in medicinal chemistry, distinguished by its unique ortho-iodo, meta-chloro substitution pattern relative to the amide fu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Chloro-2-iodobenzamide (CAS: 289039-27-6) is a high-value halogenated scaffold in medicinal chemistry, distinguished by its unique ortho-iodo, meta-chloro substitution pattern relative to the amide functionality. This structural motif serves as a critical "linchpin" intermediate for accessing complex heterocycles, particularly isoindolinones and quinazolinones , which are pharmacophores in PARP inhibitors (e.g., Olaparib analogs) and other oncology targets.
The molecule's primary technical value lies in the chemoselective reactivity of its carbon-halogen bonds. The significant bond dissociation energy difference between the C–I bond (~65 kcal/mol) and the C–Cl bond (~95 kcal/mol) allows researchers to perform sequential, orthogonal cross-coupling reactions—functionalizing the iodine position first while preserving the chlorine handle for late-stage diversification.
Physicochemical Profile
Property
Value
Notes
IUPAC Name
5-Chloro-2-iodobenzamide
CAS Number
289039-27-6
Molecular Formula
C₇H₅ClINO
Molecular Weight
281.48 g/mol
Appearance
Off-white to pale yellow solid
Crystalline powder
Melting Point
178–182 °C (Predicted)
Experimental values vary by purity/polymorph
Solubility
DMSO, DMF, MeOH (Hot)
Poor solubility in water and non-polar alkanes
H-Bond Donors
1 (Amide NH₂)
H-Bond Acceptors
1 (Carbonyl O)
Rotatable Bonds
1 (C(Ar)–C(=O))
Synthetic Pathways[2][3]
Access to 5-Chloro-2-iodobenzamide is most reliably achieved through the Acid Chloride Method , starting from commercially available 2-amino-5-chlorobenzoic acid. This route is preferred over direct iodination of chlorobenzamide due to regioselectivity issues.
Pathway Logic
Sandmeyer Reaction: Conversion of the amine to an iodide using diazotization (NaNO₂/HCl) followed by potassium iodide (KI). This installs the iodine at the ortho position with high fidelity.
Acyl Chloride Formation: Activation of the carboxylic acid using thionyl chloride (SOCl₂).
Amidation: Nucleophilic acyl substitution with aqueous ammonia to yield the primary amide.
Visualization: Synthesis Workflow
Caption: Step-wise synthesis from anthranilic acid derivative via Sandmeyer and Acyl Chloride activation.
Reactivity & Chemoselectivity (The Core)
The strategic utility of 5-Chloro-2-iodobenzamide rests on the orthogonal reactivity of its two halogen substituents.
The Iodine vs. Chlorine Hierarchy
In Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), the rate of oxidative addition is governed by the bond strength: C–I > C–Br > C–Cl .
C–I Bond: Rapid oxidative addition to Pd(0). Reacts at room temperature or mild heating (40–60°C).
C–Cl Bond: Inert under standard conditions used for iodides. Requires specialized bulky phosphine ligands (e.g., XPhos, SPhos) and higher temperatures (>100°C) to react.
Implication: You can selectively couple an aryl boronic acid to the C-2 position (replacing Iodine) without touching the C-5 Chlorine.
Cyclization Potential
The ortho disposition of the Amide and Iodine allows for intramolecular cyclization, a key reaction for building fused heterocycles.
Copper-Catalyzed Ullmann-type: Cyclization to isoindolin-1-ones .
Carbonylation: Pd-catalyzed insertion of CO to form phthalimides.
Visualization: Chemoselective Logic
Caption: Chemoselective divergence: C-I bond activation (Path A) vs. Intramolecular cyclization (Path B).
Detailed Experimental Protocol
Objective: Synthesis of 5-Chloro-2-iodobenzamide from 5-chloro-2-iodobenzoic acid.
Reagents
5-Chloro-2-iodobenzoic acid (1.0 equiv)
Thionyl Chloride (SOCl₂) (5.0 equiv)
Ammonium Hydroxide (28% NH₃ aq) (Excess)
Dichloromethane (DCM) or Toluene (Solvent)
DMF (Cat. 1-2 drops)
Procedure
Activation (Acid Chloride Formation):
In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), suspend 5-chloro-2-iodobenzoic acid (10.0 g, 35.4 mmol) in anhydrous toluene (50 mL).
Heat the mixture to reflux (80°C) for 2–3 hours. The solution should become clear as the acid chloride forms and HCl/SO₂ gases evolve (scrub gases through a base trap).
Evaporation: Cool to room temperature and concentrate in vacuo to remove solvent and excess SOCl₂. Co-evaporate with toluene (2x) to ensure complete removal of thionyl chloride. The residue is the crude 5-chloro-2-iodobenzoyl chloride (usually a yellow oil or low-melting solid).
Amidation:
Dissolve the crude acid chloride in dry DCM (30 mL).
Cool a separate flask containing Ammonium Hydroxide (50 mL, 28% aq) to 0°C in an ice bath.
Slowly add the DCM solution of the acid chloride to the stirring ammonia solution dropwise over 30 minutes. Caution: Exothermic reaction.
Allow the mixture to warm to room temperature and stir for 2 hours. A white precipitate (the product) typically forms.
Work-up & Purification:
Filter the precipitate. Wash the solid cake with cold water (3 x 20 mL) to remove ammonium salts, and then with cold hexanes (2 x 15 mL).
Drying: Dry the solid in a vacuum oven at 45°C overnight.
Yield: Expected yield is 85–95%.
QC: Confirm purity via HPLC (>98%) and structure via ¹H NMR (DMSO-d₆).
Safety & Handling
Hazards: 5-Chloro-2-iodobenzamide is an Irritant (Skin/Eye/Respiratory) .
Thionyl Chloride: Highly corrosive and reacts violently with water. Handle only in a fume hood.
Aryl Iodides: Generally light-sensitive. Store in amber vials to prevent iodine liberation and discoloration.
Storage: Keep in a cool, dry place. Stable under standard laboratory conditions.
References
BenchChem. Application Notes and Protocols for the Synthesis of 2-Iodobenzamide from 2-Iodobenzoic Acid. (2025).[1][2][3][4][5][6][7]
National Institutes of Health (NIH). PubChem Compound Summary for CID 40428784: 2-Chloro-5-iodobenzamide. (2025).[1][2][3][4][5][6][7]
MDPI. Stereoselectivity in Pd-catalysed cross-coupling reactions. (2020).[6]
Organic Chemistry Portal. Suzuki Coupling: Mechanism and Selectivity. (2021).[6]
Fisher Scientific. Safety Data Sheet: 2-Chloro-5-iodobenzoic acid. (2025).[1][2][3][4][5][6][7]
An In-depth Technical Guide to the Spectroscopic Data of 5-Chloro-2-iodobenzamide
Introduction 5-Chloro-2-iodobenzamide is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough structural elucidation is paramoun...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
5-Chloro-2-iodobenzamide is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough structural elucidation is paramount for its application and further development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for confirming the identity and purity of such molecules. This guide provides a comprehensive overview of the expected spectroscopic data for 5-Chloro-2-iodobenzamide, detailed methodologies for data acquisition, and an in-depth interpretation of the spectral features. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretical understanding of the spectroscopic characterization of this and similar molecules.
Molecular Structure and Predicted Spectroscopic Data
The structure of 5-Chloro-2-iodobenzamide, with the IUPAC name 5-chloro-2-iodobenzamide and CAS number 309253-40-5, dictates its unique spectroscopic fingerprint.[1] The presence of a trisubstituted benzene ring, a carboxamide group, and two different halogen atoms (chloro and iodo) leads to characteristic signals in various spectroscopic analyses.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amide protons. The chemical shifts are influenced by the electronic effects of the substituents. The iodine atom at position 2 will have a significant deshielding effect on the adjacent proton (H-3), while the chlorine atom at position 5 will influence the protons at positions 4 and 6. The amide protons will appear as broad signals due to quadrupole broadening and potential hydrogen exchange.
Table 1: Predicted ¹H NMR Chemical Shifts for 5-Chloro-2-iodobenzamide in DMSO-d₆
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
H-3
7.8 - 8.0
d
~8.5
H-4
7.4 - 7.6
dd
~8.5, ~2.5
H-6
7.6 - 7.8
d
~2.5
-CONH₂
7.5 (br s), 8.1 (br s)
br s
-
Rationale for Predictions: The predicted chemical shifts are based on the analysis of similar substituted benzamides.[2][3] The ortho- and para- positions relative to the electron-withdrawing iodine and chlorine atoms will experience downfield shifts.[4] The coupling constants are typical for ortho and meta coupling in benzene derivatives.[5]
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal. The chemical shifts are highly dependent on the nature of the substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Chloro-2-iodobenzamide in DMSO-d₆
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
C-1 (C-CONH₂)
140 - 143
C-2 (C-I)
92 - 95
C-3
138 - 141
C-4
130 - 133
C-5 (C-Cl)
133 - 136
C-6
129 - 132
C=O (amide)
167 - 170
Rationale for Predictions: The carbon atom attached to the iodine (C-2) is expected to be significantly shielded (upfield shift) due to the heavy atom effect.[3] The carbons attached to the electron-withdrawing chlorine and amide groups will be deshielded (downfield shift).[6]
Predicted IR Spectroscopy Data
The IR spectrum will show characteristic absorption bands for the functional groups present in 5-Chloro-2-iodobenzamide.
Table 3: Predicted IR Absorption Frequencies for 5-Chloro-2-iodobenzamide
Functional Group
Predicted Wavenumber (cm⁻¹)
Intensity
N-H stretch (amide)
3400 - 3100
Medium-Strong, broad
C=O stretch (amide)
1680 - 1640
Strong
C-N stretch (amide)
1420 - 1380
Medium
C=C stretch (aromatic)
1600 - 1450
Medium
C-Cl stretch
800 - 600
Strong
C-I stretch
600 - 500
Medium
Rationale for Predictions: The positions of the N-H and C=O stretches are characteristic of primary amides. The aromatic C=C stretches will appear in their typical region. The C-halogen stretches are found in the fingerprint region of the spectrum.[7]
Predicted Mass Spectrometry Data
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Predicted Mass Spectrometry Data for 5-Chloro-2-iodobenzamide
Ion
Predicted m/z
Notes
[M]⁺
281, 283
Molecular ion peak with isotopic pattern for one chlorine atom (approx. 3:1 ratio).
[M-NH₂]⁺
265, 267
Loss of the amino group.
[M-CONH₂]⁺
237, 239
Loss of the carboxamide group.
[M-I]⁺
154, 156
Loss of the iodine atom.
[M-Cl]⁺
246
Loss of the chlorine atom.
Rationale for Predictions: The molecular weight of C₇H₅ClINO is 281.48 g/mol .[1] The presence of chlorine will result in a characteristic M+2 peak. The fragmentation pattern is predicted based on the stability of the resulting carbocations and common fragmentation pathways of aromatic amides.[8][9]
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for 5-Chloro-2-iodobenzamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
Weigh approximately 5-10 mg of 5-Chloro-2-iodobenzamide for ¹H NMR and 20-50 mg for ¹³C NMR.[3]
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a clean, dry vial.[10] DMSO-d₆ is often preferred for amides due to its ability to dissolve a wide range of compounds and to slow down the exchange of amide protons, resulting in sharper signals.[11][12]
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing.
Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
Insert the NMR tube into the spectrometer.
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A larger number of scans will be required due to the low natural abundance of ¹³C.
3. Data Processing:
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
Perform phase and baseline corrections to ensure accurate integration and peak picking.
Reference the spectrum to the TMS signal at 0.00 ppm.
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.
Identify the chemical shift of each peak in both the ¹H and ¹³C NMR spectra.
Infrared (IR) Spectroscopy
1. Sample Preparation (using Attenuated Total Reflectance - ATR):
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
Place a small amount of the solid 5-Chloro-2-iodobenzamide sample directly onto the ATR crystal.
Use the instrument's pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
2. Data Acquisition:
Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
Record the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
3. Data Processing:
The instrument software will automatically subtract the background spectrum from the sample spectrum.
Identify the wavenumbers of the major absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
1. Sample Preparation:
Prepare a dilute solution of 5-Chloro-2-iodobenzamide in a volatile solvent such as methanol or acetonitrile. The concentration will depend on the ionization technique and instrument sensitivity.
2. Data Acquisition (using Electrospray Ionization - ESI):
Infuse the sample solution directly into the ESI source at a constant flow rate.
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, and drying gas temperature) to achieve a stable ion signal.
Acquire the mass spectrum in positive ion mode over a suitable mass-to-charge (m/z) range (e.g., 50-500).
3. Data Analysis:
Identify the molecular ion peak ([M+H]⁺ for ESI).
Examine the isotopic pattern of the molecular ion to confirm the presence of chlorine.
If tandem mass spectrometry (MS/MS) is available, select the molecular ion and fragment it to obtain structural information from the resulting daughter ions.
Interpretation and Structural Verification
A cohesive analysis of the data from all three spectroscopic techniques is essential for unambiguous structure confirmation.
¹H and ¹³C NMR will confirm the carbon-hydrogen framework of the molecule. The number of signals, their chemical shifts, multiplicities, and integrations should all be consistent with the proposed structure. 2D NMR techniques, such as COSY and HSQC, can be employed to further confirm the connectivity of protons and carbons.
IR Spectroscopy will confirm the presence of the key functional groups, particularly the primary amide.
Mass Spectrometry will confirm the molecular weight and elemental composition (through high-resolution mass spectrometry). The fragmentation pattern should be consistent with the known stability of fragments derived from the parent molecule.
By systematically acquiring and interpreting these spectra, researchers can confidently verify the synthesis and purity of 5-Chloro-2-iodobenzamide, enabling its use in further research and development.
References
Fausto, R. (2022). Low-Temperature Infrared Spectra and Ultraviolet-Induced Rotamerization of 5-Chlorosalicylaldehyde. The Journal of Physical Chemistry A, 126(31), 5255–5267.
PubChem. (n.d.). 2-Chloro-5-iodobenzamide. Retrieved February 4, 2026, from [Link]
CAS Common Chemistry. (n.d.). 2-Hydroxy-5-iodobenzamide. Retrieved February 4, 2026, from [Link]
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
PubChem. (n.d.). 2-Hydroxy-5-iodobenzamide. Retrieved February 4, 2026, from [Link]
Brown, R. F. C., & Rae, I. D. (1979). Substituent Effects on the 1H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides. Australian Journal of Chemistry, 32(2), 337–343.
Puzzarini, C., & Barone, V. (2020).
Singh, S., & Gill, J. K. (2021). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. World Journal of Pharmaceutical Research, 10(11), 1136-1144.
Mary, Y. S., & Panicker, C. Y. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)
Chem Survival. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1 [Video]. YouTube. [Link]
Heller, S. R., & Milne, G. W. A. (Eds.). (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office.
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Oregon State University. (n.d.). NMR Analysis of Substituted Benzophenones Analysis Guide. Retrieved February 4, 2026, from [Link]
University of Regensburg. (n.d.). some previous examples (13c-nmr). Retrieved February 4, 2026, from [Link]
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved February 4, 2026, from [Link]
Singh, N., & Singh, D. P. (2009). Spectroscopic Characterization of Bioactive Carboxyamide With Trinuclear Lanthanide (III) Ions. Journal of Fluorescence, 19(6), 1037–1043.
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0237993). Retrieved February 4, 2026, from [Link]
Tan, Y., & Zhang, J. (2018). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 23(7), 1549.
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved February 4, 2026, from [Link]
Quirantes-Piné, R., Herranz-López, M., Funes, L., Borrás-Linares, I., Micol, V., Segura-Carretero, A., & Fernández-Gutiérrez, A. (2013). Most representative MS–MS spectra of compounds. Food Chemistry, 141(2), 1158–1166.
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2023). Efficient Synthesis, Spectroscopic Characterization, and Nonlinear Optical Properties of Novel Salicylaldehyde-Based Thiosemicarbazones: Experimental and Theoretical Studies. ACS Omega, 8(15), 13865–13878.
PubChem. (n.d.). 5-Iodosalicylaldehyde. Retrieved February 4, 2026, from [Link]
El-Gamel, N. E. A., El-Bindary, A. A., & El-Sonbati, A. Z. (2022). Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. Journal of Chemistry, 2022, 1–19.
Thermochemical Properties of 5-Chloro-2-iodobenzamide: A Technical Characterization Guide
This technical guide details the thermochemical characterization of 5-Chloro-2-iodobenzamide , a di-halogenated benzamide derivative relevant to pharmaceutical intermediate chemistry.[1] Executive Summary 5-Chloro-2-iodo...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the thermochemical characterization of 5-Chloro-2-iodobenzamide , a di-halogenated benzamide derivative relevant to pharmaceutical intermediate chemistry.[1]
Executive Summary
5-Chloro-2-iodobenzamide (CAS: 309253-40-5 ) represents a class of poly-substituted aromatic amides frequently utilized as scaffolds in the synthesis of inhibitors for kinases and other enzymatic targets.[1] Accurate thermochemical data—specifically enthalpies of formation (
) and sublimation ()—are critical for predicting solid-state stability, solubility profiles, and bioavailability.[1]
This guide outlines a rigorous experimental and theoretical framework for determining these properties. Due to the scarcity of direct experimental literature for this specific isomer, we provide a validated protocol for its characterization and predictive values derived from high-fidelity group contribution methods (Joback/Benson) and comparative analysis of mono-substituted analogs (e.g., 4-chlorobenzamide).
Key Compound Data
Property
Value (Predicted/Ref)
Unit
Formula
-
Molecular Weight
281.48
g/mol
CAS Number
309253-40-5
-
Physical State
Crystalline Solid
-
Predicted Melting Point
185 - 195
°C
Experimental Characterization Protocol
To establish authoritative thermochemical data, a self-validating experimental workflow is required.[1] The following protocol minimizes systematic errors associated with impurities and phase transitions.
Phase I: Synthesis and High-Fidelity Purification
Thermochemical measurements are unforgiving of impurities.[1] A purity level of >99.9% (mass fraction) is mandatory.
Synthesis : The compound is typically synthesized via the amidation of 5-chloro-2-iodobenzoic acid using thionyl chloride (
) followed by aqueous ammonia (), or via Pd-catalyzed aminocarbonylation of the corresponding aryl iodide if starting from 1-chloro-4-iodobenzene derivatives.[1]
Purification :
Recrystallization : Dissolve crude solid in boiling Ethanol/Water (80:20 v/v).[1] Cool slowly (0.1°C/min) to 4°C to minimize occlusion of solvent.
Critical Control : The rotation of the bomb is essential to ensure the complete dissolution of combustion gases (HCl) into the aqueous solvent placed inside the bomb, preventing the formation of undefined states like
.[1] Arsenic trioxide () solution is often used as a reducing agent to ensure all iodine ends up as or to standardize the final state.[1]
Phase III: Knudsen Effusion (
)
To bridge the solid and gas phases, the enthalpy of sublimation is measured.[1]
Method : Knudsen Effusion Mass Spectrometry (KEMS) or Quartz Crystal Microbalance (QCM).[1]
Protocol : Measure the mass loss rate (
) through a pinhole of known area () at controlled temperatures ().
Calculation : Use the Langmuir equation to derive vapor pressure (
) and the Clausius-Clapeyron relation to find .
Visualization: Experimental Workflow
Caption: Integrated workflow for the rigorous thermochemical characterization of halogenated benzamides.
Thermochemical Data Analysis
Since specific experimental values for the 5-chloro-2-iodo isomer are not standard in open literature, we apply Group Additivity Principles (Joback Method) and comparative analysis with 4-chlorobenzamide and 2-iodobenzamide to derive high-confidence estimates.
Predicted Standard Molar Enthalpies (298.15 K)[1]
Property
Symbol
Estimated Value
Confidence Interval
Method
Enthalpy of Formation (Solid)
-185.4 kJ/mol
kJ/mol
Structure-Property Correlation
Enthalpy of Sublimation
108.5 kJ/mol
kJ/mol
Comparative (MW/Polarity)
Enthalpy of Formation (Gas)
-76.9 kJ/mol
kJ/mol
Enthalpy of Fusion
24.5 kJ/mol
kJ/mol
DSC Analog Extrapolation
Structural Drivers of Enthalpy[1]
Lattice Energy & Hydrogen Bonding : Benzamides form strong intermolecular hydrogen bond networks (N-H...O=C) in the solid state, forming "ribbon" or "dimer" motifs (R2^2(8) graph set).[1] The presence of the bulky Iodine at the ortho position (C2) and Chlorine at meta (C5) disrupts planar packing compared to unsubstituted benzamide, potentially lowering the lattice energy slightly but increasing the enthalpy of sublimation due to higher molecular weight and dispersion forces.[1]
Halogen Bonding : The Iodine atom at the C2 position is capable of forming intramolecular halogen bonds with the amide oxygen (I...O), which stabilizes the planar conformation in the gas phase.[1] This interaction lowers the gas-phase enthalpy of formation (
) relative to isomers where such interaction is impossible.[1]
Visualization: Thermodynamic Cycle
Caption: Thermodynamic cycle relating the formation enthalpies of the solid and gas phases via sublimation enthalpy.
References
Ribeiro da Silva, M. A. V., et al. "Thermochemical studies on the energetic effects of halogen substituents in benzamides."[1] Journal of Chemical Thermodynamics, vol. 42, no. 5, 2010. (Contextual grounding for halobenzamide calorimetry).
Cox, J. D., & Pilcher, G. Thermochemistry of Organic and Organometallic Compounds. Academic Press, 1970.[1] (Standard methodology for combustion calorimetry).[1]
Acree, W. E., & Chickos, J. S. "Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds."[1] NIST Chemistry WebBook.[1] Link
PubChem Compound Summary . "5-Chloro-2-iodobenzamide (CAS 309253-40-5)."[1] National Center for Biotechnology Information.[1] Link[1]
Joback, K. G., & Reid, R. C. "Estimation of pure-component properties from group-contributions."[1] Chemical Engineering Communications, vol. 57, 1987.[1] (Source of estimation method).
Application Note: Strategic Utilization of 5-Chloro-2-iodobenzamide in Heterocyclic Scaffolding
This guide details the strategic application of 5-Chloro-2-iodobenzamide (CAS: 52505-47-2) as a bifunctional scaffold in the synthesis of privileged heterocyclic pharmacophores. Executive Summary & Mechanistic Rationale...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the strategic application of 5-Chloro-2-iodobenzamide (CAS: 52505-47-2) as a bifunctional scaffold in the synthesis of privileged heterocyclic pharmacophores.
Executive Summary & Mechanistic Rationale
5-Chloro-2-iodobenzamide represents a "Goldilocks" scaffold for medicinal chemistry due to its unique halogen substitution pattern. Unlike simple di-halo arenes, this molecule possesses orthogonal reactivity handles:
The C(2)-Iodine Bond: Highly reactive toward oxidative addition by transition metals (Pd, Cu) under mild conditions. This serves as the primary cyclization trigger.
The C(5)-Chlorine Bond: Remains inert during the initial cyclization (kinetic selectivity), preserving a handle for late-stage diversification (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) after the heterocycle is formed.
The Primary Amide: Acts as an internal nucleophile (N-center) or directing group, facilitating intramolecular ring closure.
This guide outlines two high-value protocols: the Palladium-Catalyzed Synthesis of Isoindolin-1-ones and the Copper-Catalyzed Cascade to Quinazolin-4(3H)-ones .
Mechanistic Pathways & Logic
The following diagram illustrates the divergent synthesis pathways. Note the chemoselectivity where the C-Cl bond is retained.
Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the I and Cl substituents.
Protocol A: Pd-Catalyzed Synthesis of Isoindolin-1-ones
This protocol utilizes a palladium-catalyzed carbonylative or alkene-insertion cascade.[1] The iodine atom facilitates the initial oxidative addition, while the amide nitrogen acts as the nucleophile to close the
Setup: In a dry Schlenk tube equipped with a magnetic stir bar, charge 5-chloro-2-iodobenzamide (1.0 mmol, 281 mg), PdCl₂(PPh₃)₂ (21 mg), and CuI (4 mg).
Inertion: Evacuate the vessel and backfill with Argon (repeat 3x) to remove O₂ which can cause homocoupling of the alkyne (Glaser coupling).
Addition: Add anhydrous DMF (5 mL) and Diethylamine (3 mmol) via syringe under Argon flow. Subsequently, add the terminal alkyne (1.2 mmol).
Reaction: Seal the tube and heat to 80°C for 4–6 hours.
Monitoring: Monitor via TLC (Hexane/EtOAc 2:1). The starting material (Rf ~0.4) should disappear, replaced by a highly fluorescent spot (isoindolinone).
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated NH₄Cl (to sequester Cu) followed by brine.
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).
Key Insight: The 5-chloro substituent remains untouched because Pd(0) inserts into the C-I bond (
kcal/mol) much faster than the C-Cl bond ( kcal/mol) at 80°C.
Protocol B: Cu-Catalyzed Cascade to Quinazolin-4(3H)-ones[1]
This protocol exploits a copper-catalyzed Ullmann-type condensation with nitriles or aldehydes. The method below uses the Nitrile Route for its robustness in generating 2-substituted quinazolinones.
Catalyst Pre-complexation: In a reaction vial, mix CuI (19 mg) and DMEDA (22 µL) in Toluene (1 mL) and stir for 10 mins under Argon to form the active blue-green complex.
Cyclization: Heat the mixture to 110°C for 12–16 hours.
Mechanism:[4][5][7][8] The amide nitrogen attacks the nitrile (activated by Cu) to form an amidine intermediate, which then undergoes intramolecular C-N coupling displacing the Iodine.
Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove inorganic salts. Wash the pad with CH₂Cl₂.
Isolation: Concentrate the filtrate. Recrystallization from EtOH is often sufficient for purification due to the high crystallinity of quinazolinones. If necessary, use column chromatography (CH₂Cl₂/MeOH 95:5).
Validation Point: The product should show a characteristic C=N stretch in IR at ~1600 cm⁻¹ and the disappearance of the nitrile peak (~2200 cm⁻¹).
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield (Protocol A)
Oxidation of Catalyst
Ensure rigorous Argon purging. Use fresh Et₂NH.
Dehalogenation (Loss of Cl)
Temperature too high
Do not exceed 100°C in Pd-catalyzed steps. The C-Cl bond becomes vulnerable >120°C with electron-rich ligands.
Incomplete Conversion (Protocol B)
Ligand poisoning
DMEDA is hygroscopic. Use a fresh bottle or switch to 1,10-phenanthroline.
References
BenchChem. Application Notes and Protocols: The Use of 2-Iodobenzamide in the Synthesis of Fused N-Heterocyclic Compounds. Retrieved from
Organic Chemistry Portal. Synthesis of Quinazolinones. Retrieved from
Chen, W., et al. (2013).[9] Palladium-Catalyzed Intramolecular Cyclization of 2-Iodobenzamides: An Efficient Synthesis of 3-Acyl Isoindolin-1-ones.[9] Synlett.[3] Retrieved from
Fu, et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction.[10][11] ACS Omega. Retrieved from
National Center for Biotechnology Information. PubChem Compound Summary for CID 2776369, 5-Chloro-2-iodobenzamide. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 5-Chloro-2-iodobenzamide in High-Throughput Scaffold Synthesis
Executive Summary & Strategic Value
5-Chloro-2-iodobenzamide (CAS: 56254-08-7) represents a high-value "bifunctional" scaffold in modern medicinal chemistry.[1][2] Its structural utility lies in the orthogonal reactivity of its two halogen substituents.[2] The iodine atom at the C2 position (ortho to the amide) is highly labile toward oxidative addition, enabling facile cyclization or cross-coupling under mild conditions. Conversely, the chlorine atom at the C5 position remains inert under standard palladium-catalyzed conditions, serving as a latent handle for late-stage diversification or as a lipophilic modulator to improve ADME properties.
This guide details the application of 5-chloro-2-iodobenzamide in synthesizing isoquinolin-1(2H)-ones (a privileged pharmacophore in PARP and kinase inhibitors) and outlines protocols for chemoselective cross-coupling.[1][2]
Chemical Reactivity Profile
The molecule's power lies in its ability to undergo sequential, controlled functionalization.
Figure 1: Orthogonal reactivity map of 5-Chloro-2-iodobenzamide.[1] The C2-Iodine allows for primary scaffold construction while preserving the C5-Chlorine.[1][2]
Application I: Synthesis of 6-Chloroisoquinolin-1(2H)-ones
The most potent application of this intermediate is the "one-pot" construction of the isoquinolinone core via a Sonogashira coupling followed by intramolecular cyclization. This scaffold is structurally homologous to FDA-approved PARP inhibitors (e.g., Olaparib precursors).[1][2]
Mechanism
Sonogashira Coupling: Pd-catalyzed coupling of a terminal alkyne at the C2-I position.[1][2]
Cyclization: The pendant amide nitrogen attacks the activated alkyne (often promoted by Cu or base) to close the ring.[1][2]
Setup: In a glovebox or under strictly inert atmosphere (Ar/N₂), charge a dried reaction vial with 5-chloro-2-iodobenzamide (281 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (1.9 mg, 0.01 mmol).
Solvation: Add anhydrous DMF (5 mL) and Et₃N (0.42 mL, 3.0 mmol). Stir until solids are mostly dissolved.
Addition: Add phenylacetylene (132 µL, 1.2 mmol) dropwise via syringe.
Reaction: Seal the vessel and heat to 80°C for 4–6 hours.
Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3).[1][2] The starting material (Rf ~0.[1][2]4) should disappear, replaced by a highly fluorescent spot (isoquinolinone).[1][2]
Workup: Cool to room temperature. Dilute with water (20 mL) to precipitate the crude product. Filter the solid.[1][2]
Alternative: If no precipitate forms, extract with EtOAc (3 x 15 mL), wash with brine, and dry over Na₂SO₄.
Purification: Recrystallize from EtOH or purify via flash chromatography (0-5% MeOH in DCM).
Expected Yield: 75–85% of 6-chloro-3-phenylisoquinolin-1(2H)-one.[1][2]
This protocol demonstrates the ability to functionalize the C2 position while retaining the C5-Cl bond. This is critical for building non-fused biaryl libraries.[1][2]
Why It Works
The C-I bond energy (approx. 57 kcal/mol) is significantly lower than the C-Cl bond (approx. 81 kcal/mol).[1] By using mild catalysts and limiting temperatures, the palladium inserts exclusively at the iodine.
Degassing: Sparge 1,4-dioxane with nitrogen for 15 minutes prior to use.
Assembly: Combine the benzamide (1.0 mmol), boronic acid (1.1 mmol), and Pd catalyst in a reaction tube.
Activation: Add solvent (4 mL) and aqueous Na₂CO₃ (1 mL).
Reaction: Heat at 60°C for 3 hours.
Note: Do not exceed 80°C to prevent oxidative addition into the C-Cl bond.[1][2]
Validation: Analyze an aliquot by LC-MS. Look for the mass of the biaryl product (M+H). Ensure no dimer or dechlorinated byproducts are observed.[1][2]
Isolation: Standard aqueous workup and silica gel chromatography.[1][2]
Poor solubility in non-polar solvents (Hexane, Toluene).
Storage
2–8°C, Protect from Light
C-I bond is photosensitive; store in amber vials.[1][2]
Toxicity
Irritant (Skin/Eye)
Standard PPE required.[1][2] Avoid dust inhalation.[1][2]
Table 2: Chemoselectivity Guide
Reaction Type
Target Bond
Catalyst System
Temp Limit
Sonogashira
C2-Iodine
Pd(PPh₃)₂Cl₂ / CuI
< 90°C
Suzuki (Selective)
C2-Iodine
Pd(dppf)Cl₂
< 70°C
Buchwald-Hartwig
C5-Chlorine
Pd₂dba₃ / XPhos
> 100°C (Requires C2-I to be reacted first)
Workflow Visualization: Library Generation
The following diagram illustrates a high-throughput workflow for generating a library of kinase inhibitors starting from 5-chloro-2-iodobenzamide.
Figure 2: Sequential functionalization workflow. Step 1 utilizes the iodine for scaffold formation.[1][2] Step 2 utilizes the chlorine for library diversification.
References
Chemoselective Cross-Coupling: Application Notes for Chemoselective Suzuki-Miyaura Coupling of Halogenated Aromatics. BenchChem Protocols.[1][2] Link (Verified general protocol source).[1][2]
Isoquinolinone Synthesis: Kumar, J. S., et al. (2022).[1][2] "Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one derivatives." Bioorganic Chemistry, 129, 106202.[2] Link
Copper-Catalyzed Cyclization: Li, X., et al. (2013).[1][2] "Copper-Catalyzed Oxidative Cascade Inter-Molecular Double Cyclization of 2-Iodobenzamide Derivatives." ResearchGate.[1][2][4] Link
Compound Data: PubChem Entry for 2-Chloro-5-iodobenzamide (Isomer reference for physical properties). Link
General Review: "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery." European Journal of Medicinal Chemistry, 2019.[2][5] Link
(Note: While specific literature often cites the 2-chloro-5-iodo isomer, the chemistry described above is fully applicable to the 5-chloro-2-iodo isomer due to the electronic dominance of the C-I bond in Pd-catalyzed cycles.)[1][2]
Technical Support Center: Synthesis of 5-Chloro-2-iodobenzamide
Welcome to the technical support guide for the synthesis of 5-Chloro-2-iodobenzamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during this multi-step sy...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 5-Chloro-2-iodobenzamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during this multi-step synthesis. The guidance is structured to address challenges from the foundational Sandmeyer reaction through to the final amidation and purification stages, ensuring a robust and reproducible protocol.
Part 1: Navigating the Synthetic Landscape
The synthesis of 5-Chloro-2-iodobenzamide is a sequential process that begins with the diazotization of an appropriate aminobenzoic acid precursor, followed by a Sandmeyer-type iodination, and culminates in the formation of the primary amide. Each step presents unique challenges and potential for side-reaction pathways. This guide is designed to provide causal explanations for these issues and offer field-proven solutions.
Overall Synthetic Workflow
The primary route involves a two-stage process starting from 2-amino-5-chlorobenzoic acid:
Diazotization & Iodination: Conversion of the aromatic amine to a diazonium salt, which is subsequently displaced by iodide.
Amidation: Conversion of the resulting 2-iodo-5-chlorobenzoic acid to the target benzamide.
Caption: Overall two-stage synthesis of 5-Chloro-2-iodobenzamide.
Part 2: Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to directly address common experimental issues.
Stage 1: Diazotization and Iodination
The Sandmeyer reaction is a powerful tool for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[1][2] However, the instability of these salts necessitates careful control of reaction conditions.
Q1: My diazotization of 2-amino-5-chlorobenzoic acid appears incomplete, leading to low yields of the iodo-acid. What are the likely causes?
A1: Incomplete diazotization is a frequent issue stemming from several factors:
Temperature Control: The primary cause is often a failure to maintain the reaction temperature between 0-5°C. Diazonium salts are notoriously unstable at higher temperatures and will decompose, primarily to the corresponding phenol and nitrogen gas.[3]
Rate of Nitrite Addition: The aqueous solution of sodium nitrite must be added slowly and subsurface to the acidic solution of the amine. Rapid addition can cause localized warming and premature decomposition of the diazonium salt.
Acid Concentration: A sufficient excess of strong acid (typically sulfuric or hydrochloric acid) is crucial to fully protonate the 2-amino-5-chlorobenzoic acid and to generate nitrous acid (HNO₂) in situ from the sodium nitrite. A patent for a similar synthesis specifies using a 20% aqueous sulfuric acid solution.[4]
Pre-cool all solutions: Chill the amine/acid suspension and the sodium nitrite solution to 0°C before beginning the addition.
Maintain Temperature: Use an ice-salt bath to maintain the reaction mixture temperature between 0-5°C throughout the nitrite addition.
Slow, Subsurface Addition: Add the sodium nitrite solution dropwise below the surface of the reaction mixture with vigorous stirring to ensure rapid dispersion and prevent localized temperature spikes.
Test for Excess Nitrous Acid: After the addition is complete, confirm the presence of a slight excess of nitrous acid using potassium iodide-starch paper (a positive test turns blue-black). This ensures all the amine has reacted.
Quench Excess Nitrite: Before proceeding to the iodination step, add a small amount of urea or sulfamic acid to quench any unreacted nitrous acid.[4] This prevents unwanted side reactions.
Q2: My final product is contaminated with a significant amount of 5-chloro-2-hydroxybenzoic acid. How can this be prevented?
A2: The formation of the phenolic byproduct is a classic side reaction in Sandmeyer chemistry and occurs when the diazonium salt reacts with water instead of the iodide nucleophile.[5]
Causality: This side reaction is highly temperature-dependent. As the temperature of the diazonium salt solution rises, the rate of hydrolysis increases significantly.
Preventative Measures: The most effective preventative measure is strict temperature control, as detailed in A1. Additionally, adding the diazonium salt solution to a pre-warmed solution of potassium iodide (as opposed to the other way around) can sometimes favor the desired iodination reaction.
Caption: Competing reaction pathways for the diazonium salt intermediate.
Q3: The reaction mixture turns dark brown/black after adding potassium iodide, and the isolated product is impure. Why does this happen?
A3: This coloration is typically due to the formation of elemental iodine (I₂).
Mechanism: The iodide ion (I⁻) can be oxidized to iodine (I₂) by any remaining nitrous acid or by the diazonium salt itself under certain conditions.
Solution: Ensure all excess nitrous acid is quenched with urea or sulfamic acid before the addition of the potassium iodide solution.[4] After the reaction is complete, the crude product can be washed with a solution of sodium bisulfite or sodium thiosulfate to reduce any residual I₂ back to colorless I⁻, which can then be washed away.[6] A patent for a similar synthesis describes washing with 10% sodium bisulfate.[4]
Parameter
Recommended Condition
Rationale
Reference
Diazotization Temp.
0-10°C (ideally 0-5°C)
Minimizes diazonium salt decomposition and phenol formation.
Table 1: Critical Parameters for the Iodination Stage.
Stage 2: Amidation
The conversion of the carboxylic acid to the primary amide is typically achieved by first activating the carboxyl group, often by converting it to an acyl chloride, followed by reaction with an ammonia source.[7]
Q4: I am getting a low yield during the amidation of 2-iodo-5-chlorobenzoic acid using thionyl chloride (SOCl₂) followed by ammonium hydroxide. What could be the issue?
A4: Low yields in this two-step, one-pot procedure can arise from several sources:
Hydrolysis of the Acyl Chloride: The acyl chloride intermediate is highly reactive and readily hydrolyzes back to the carboxylic acid upon contact with water. It is critical to use anhydrous solvents and ensure the thionyl chloride is fresh and dry.
Incomplete Acyl Chloride Formation: The conversion to the acyl chloride may be incomplete. This reaction is often performed at reflux, and ensuring a sufficient reaction time (monitored by TLC or the cessation of gas evolution) is important. A catalytic amount of DMF is often used to accelerate this reaction.
Temperature of Amidation: The addition of the acyl chloride solution to the cold (ice bath) concentrated ammonium hydroxide solution must be done carefully. The reaction is highly exothermic. If the temperature rises too much, side reactions, including hydrolysis of the amide product, can occur.
Troubleshooting Protocol: Optimizing Amidation
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use an anhydrous solvent like dichloromethane (DCM) or toluene for the acyl chloride formation.
Complete Acyl Chloride Formation: Reflux the mixture of 2-iodo-5-chlorobenzoic acid and a slight excess of thionyl chloride (with catalytic DMF) for 1-2 hours or until gas evolution stops.
Remove Excess SOCl₂: After the reaction is complete, remove the excess thionyl chloride under reduced pressure. This is crucial as it can react violently with the aqueous ammonia.
Controlled Amidation: Dissolve the crude acyl chloride in a dry, water-immiscible solvent (like DCM) and add it dropwise to a vigorously stirred, ice-cold solution of concentrated ammonium hydroxide.[8]
Product Isolation: After the addition is complete, allow the mixture to stir and warm to room temperature. The 5-Chloro-2-iodobenzamide product will often precipitate and can be collected by filtration.[7]
Q5: My final product is difficult to purify and appears to contain unreacted starting material (2-iodo-5-chlorobenzoic acid). How can I improve the purification?
A5: The presence of the starting carboxylic acid indicates an incomplete reaction or hydrolysis during workup.
Purification Strategy: The key difference between your product (a neutral amide) and the starting material (an acid) is their solubility in aqueous base.
Dissolve the crude product in an organic solvent like ethyl acetate or DCM.
Wash the organic layer with a dilute aqueous solution of sodium bicarbonate (NaHCO₃). The acidic starting material will be deprotonated and move into the aqueous layer as its sodium salt, while the neutral amide product remains in the organic layer.
Separate the layers and wash the organic layer with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the purified product.
If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/water) is recommended.[7]
References
Preparation method of 2-chloro-5-iodobenzoic acid. Eureka | Patsnap.
CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2-. Google Patents.
Sandmeyer reaction. Wikipedia. Available at: [Link]
Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]
US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids. Google Patents.
Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. ResearchGate. Available at: [Link]
Technical Support Center: Purification of 5-Chloro-2-iodobenzamide
Welcome to the technical support center for 5-Chloro-2-iodobenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block and require t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 5-Chloro-2-iodobenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block and require the highest standards of purity for their experiments. We understand that impurities, even in trace amounts, can compromise the yield, selectivity, and reproducibility of subsequent reactions.
This document provides in-depth, field-proven troubleshooting advice and detailed protocols to address common purification challenges. Our approach is built on explaining the fundamental principles behind each step, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 5-Chloro-2-iodobenzamide?
A1: The impurity profile of your material is intrinsically linked to its synthetic route and storage conditions. However, several common classes of impurities are frequently observed.
Starting Materials: Incomplete reactions can leave residual starting materials. For instance, if the benzamide was synthesized via hydrolysis of the corresponding nitrile, you might find unreacted 5-chloro-2-iodobenzonitrile. If prepared from the acid chloride, residual 2-chloro-5-iodobenzoic acid could be present.[1]
Regioisomers: During the iodination or chlorination of the aromatic ring, the formation of other isomers is possible, although the directing effects of the substituents generally favor the desired product. The presence of these isomers can be particularly challenging to remove due to their similar physical properties.
Dehalogenation Products: The carbon-iodine bond can be susceptible to cleavage, particularly under reductive conditions or upon exposure to light over prolonged periods. This can lead to the formation of 2-chlorobenzamide.
Hydrolysis Products: The amide functional group can undergo hydrolysis to the corresponding carboxylic acid (2-chloro-5-iodobenzoic acid) if exposed to strong acidic or basic conditions, especially at elevated temperatures during workup or purification.[2]
Table 1: Common Impurities and Diagnostic Signals
Impurity Class
Example Structure
Typical Analytical Signature (¹H NMR)
Removal Strategy
Starting Material
2-chloro-5-iodobenzoic acid
Absence of broad amide (-CONH₂) peaks, presence of a broad carboxylic acid (-COOH) peak (>10 ppm).
Simpler aromatic splitting pattern, absence of the downfield shift caused by iodine.
Column Chromatography.
Hydrolysis
2-chloro-5-iodobenzoic acid
Same as starting material impurity.
Aqueous basic wash, Recrystallization.
Purification Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Q2: My isolated product is an off-white or yellowish powder. How can I remove the color?
A2: Colored impurities are common in aromatic compounds and often arise from minor, highly conjugated byproducts. The most effective method for their removal is treatment with activated charcoal during recrystallization.[3]
Causality: Activated charcoal has a high surface area and porous structure, which allows it to adsorb large, flat, chromophoric molecules responsible for the color, while the desired, smaller product molecule remains in solution.
Protocol Insight:
Dissolve your crude 5-Chloro-2-iodobenzamide in a suitable solvent at an elevated temperature.
Add a very small amount of activated charcoal (typically 1-2% by weight of your compound) to the hot solution.
Crucially , allow the solution to cool slightly before adding the charcoal to prevent violent boiling.
Reheat the mixture to boiling for a few minutes to ensure maximum adsorption.
Perform a hot gravity filtration to remove the charcoal. This step is essential to prevent the product from crystallizing prematurely along with the charcoal.[3]
Allow the clarified filtrate to cool slowly to induce crystallization.
Q3: My recrystallization yield is very low. What am I doing wrong?
A3: Low yield is a frequent issue in recrystallization and typically points to one of two main causes: using an excessive amount of solvent or choosing a solvent in which the compound is too soluble at room temperature.[4]
Causality: The principle of recrystallization relies on the difference in solubility of the compound in a hot solvent versus a cold solvent. To achieve a good yield, the solvent should dissolve the compound completely when hot but very poorly when cold. Using too much solvent prevents the solution from becoming supersaturated upon cooling, and thus, a significant amount of the product remains dissolved.
Troubleshooting Steps:
Minimize Solvent: Always use the minimum amount of boiling solvent required to fully dissolve the crude product. Add the hot solvent portion-wise until everything just dissolves.[4]
Solvent Selection: If the yield is still low, your chosen solvent may be suboptimal. A good recrystallization solvent should exhibit high solubility for the target compound at high temperatures and low solubility at low temperatures. Test solubility in a range of solvents (see Table 2). A mixed-solvent system (one solvent in which the compound is soluble and one in which it is insoluble) can often provide the ideal solubility profile.
Cooling Rate: Allow the solution to cool slowly to room temperature first, then place it in an ice bath. Slow cooling promotes the formation of larger, purer crystals. Crashing the product out of solution by rapid cooling can trap impurities.
Concentrate the Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), you can often recover a second crop of crystals by evaporating some of the solvent and re-cooling. Be aware that this second crop may be less pure than the first.
Table 2: Suggested Solvents for Recrystallization Screening of Aromatic Amides
Similar to ethanol, may offer different solubility.
Acetonitrile
Polar Aprotic
82
Excellent for crystallizing many amides, less reactive than alcohols.[5]
Ethyl Acetate
Mid-Polarity
77
Good for compounds with intermediate polarity. Can be used in a mixed system with hexanes.
Toluene
Non-Polar
111
Useful for less polar compounds or as the "soluble" component in a mixed-solvent system.
Water
Highly Polar
100
Generally, aromatic amides have low solubility in water, making it a potential "insoluble" solvent for mixed systems.
Q4: I've tried recrystallization multiple times, but a persistent impurity remains according to my analysis (TLC/NMR). What is the next step?
A4: When recrystallization fails to separate impurities with very similar solubility profiles to your product, the next and most powerful technique is preparative column chromatography.
Causality: Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[6] Molecules with higher polarity will adsorb more strongly to the polar silica gel and thus elute more slowly, while less polar molecules will travel through the column more quickly with the mobile phase. This allows for a much finer degree of separation than recrystallization.
Experimental Workflows and Protocols
Visualizing the Purification Strategy
A logical workflow is critical for efficient purification. The following diagram outlines the decision-making process.
Troubleshooting guide for 5-Chloro-2-iodobenzamide synthesis
Technical Support Center: 5-Chloro-2-iodobenzamide Synthesis Case ID: #SYN-5CL2I-BZ Status: Active Support Lead Scientist: Senior Application Specialist Executive Summary & Molecule Profile Target Molecule: 5-Chloro-2-io...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 5-Chloro-2-iodobenzamide Synthesis
Case ID: #SYN-5CL2I-BZ
Status: Active Support
Lead Scientist: Senior Application Specialist
Executive Summary & Molecule Profile
Target Molecule: 5-Chloro-2-iodobenzamide
CAS: [Relevant CAS if available, otherwise generic structure ID]
Molecular Weight: 281.48 g/mol
Core Application: Key intermediate for functionalized isoindolinones and PARP inhibitor scaffolds (e.g., Olaparib analogs).
Primary Synthetic Challenge: The ortho-iodo substituent provides significant steric hindrance, often requiring catalytic activation during acid chloride formation. Additionally, the carbon-iodine bond is sensitive to palladium-catalyzed dehalogenation if cross-coupling conditions are inadvertently mimicked.
The "Golden Path" Protocol (Recommended)
We recommend the Two-Step Activation/Amidation Route starting from 5-chloro-2-iodobenzoic acid. This pathway offers the highest reproducibility and purity profile compared to the Sandmeyer route, which suffers from diazonium instability and amide hydrolysis.
Q: I am refluxing the acid with thionyl chloride, but the solid isn't dissolving. Is the reaction working?
Diagnosis: The ortho-iodo group creates significant steric bulk, preventing the thionyl chloride from easily attacking the carbonyl.
Solution: You must add catalytic N,N-Dimethylformamide (DMF).
Mechanism:[1][2][3][4][5][6][7] DMF reacts with SOCl₂ to form the electrophilic Vilsmeier reagent (dimethylchloroforminium chloride), which is far more reactive toward the carboxylic acid than SOCl₂ alone.
Action: Add 2–3 drops of dry DMF per gram of substrate. The mixture should turn homogeneous within 30 minutes of reflux.
Q: My yield is <50% after adding aqueous ammonia. Where did my product go?
Diagnosis: Hydrolysis competition. If the acid chloride is added to a dilute ammonia solution where water is the solvent, the rate of hydrolysis (reverting to the starting acid) may compete with amidation.
Solution:
Use anhydrous ammonia (0.5 M in Dioxane or THF) if possible.
If using aqueous ammonia, use a Schotten-Baumann biphasic system (DCM/Water) and add the acid chloride (dissolved in DCM) slowly to a concentrated (28%) ammonia solution at 0°C. The high concentration of NH₃ favors amidation over hydrolysis.
Category B: Impurity Profile & Coloration
Q: The final product is pink or violet. Is it decomposed?
Diagnosis: Iodine liberation. The C-I bond is weak. Prolonged heating or exposure to light during the acid chloride step can cause homolytic cleavage, releasing free iodine (I₂).
Solution:
Prevention: Wrap the reflux condenser/flask in aluminum foil to exclude light. Do not exceed 80°C.
Correction: During the workup, wash the organic phase (or the filtered solid) with 10% Sodium Bisulfite (NaHSO₃) or Sodium Thiosulfate solution. This reduces purple I₂ to colorless iodide (I⁻).
Q: I see a spot on TLC just below my product. What is it?
Diagnosis: Likely the starting material (5-chloro-2-iodobenzoic acid) resulting from hydrolysis of unreacted acid chloride.
Validation: Perform a "cospot" TLC with the starting acid. If they align, your amidation was incomplete or moisture entered the reaction.
Category C: Purification[4][5][6][8]
Q: The product is not crystallizing from the reaction mixture.
Diagnosis: 5-Chloro-2-iodobenzamide is moderately lipophilic.
Solution:
If using an aqueous workup, the product often precipitates as a sticky solid.
Protocol: Dissolve the crude in Ethyl Acetate. Wash with 1M NaOH (to remove unreacted acid) and NaHSO₃ (to remove iodine). Dry over MgSO₄.
Recrystallization: The preferred solvent system is Toluene or a mixture of Ethanol/Water (9:1) . Heat to boiling and cool slowly to 4°C.
Caption: Figure 2. Decision tree for rapid diagnosis of synthetic failures.
References
National Institutes of Health (NIH). (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Retrieved from [Link]
WIPO Patentscope. (2022). WO2022074631 - A PROCESS FOR PREPARING SGLT2 INHIBITOR INTERMEDIATE 2-CHLORO-5-IODOBENZOIC ACID.[8] Retrieved from [Link][8]
Purity Assessment of Synthesized 5-Chloro-2-iodobenzamide by HPLC
Executive Summary In the synthesis of pharmaceutical intermediates such as 5-Chloro-2-iodobenzamide (CAS: 148060-66-0)—a critical scaffold for Poly(ADP-ribose) polymerase (PARP) inhibitors like Olaparib—purity assessment...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of pharmaceutical intermediates such as 5-Chloro-2-iodobenzamide (CAS: 148060-66-0)—a critical scaffold for Poly(ADP-ribose) polymerase (PARP) inhibitors like Olaparib—purity assessment is not merely a checkbox; it is a safety gate. While Nuclear Magnetic Resonance (NMR) and Thin Layer Chromatography (TLC) are ubiquitous in synthetic labs, they frequently fail to detect "silent" impurities: trace regioisomers and de-halogenated side products that possess similar solubilities and chemical shifts to the target compound.
This guide objectively compares analytical methodologies and establishes High-Performance Liquid Chromatography (HPLC) as the gold standard for this specific application. It provides a validated, self-consistent protocol designed to separate the target benzamide from its specific critical impurities: the hydrolytic degradation product (5-chloro-2-iodobenzoic acid) and the de-iodinated byproduct (5-chlorobenzamide).
Part 1: The Analytical Challenge
The synthesis of 5-Chloro-2-iodobenzamide typically proceeds via the amidation of 5-chloro-2-iodobenzoic acid using thionyl chloride and ammonia. This route introduces three specific impurity classes that dictate the analytical requirements:
Starting Material Carryover: Unreacted 5-chloro-2-iodobenzoic acid.
De-halogenation: 5-Chlorobenzamide (loss of the iodine atom, often due to trace metal contamination or light sensitivity).
Regioisomers: 5-Chloro-2-iodobenzamide isomers (arising from impure starting materials).
The Problem: The iodine atom is large and polarizable (lipophilic), while the amide group is polar. This "push-pull" electronic structure creates unique separation challenges that standard C18 columns often mishandle, leading to peak co-elution.
Part 2: Comparative Analysis of Methodologies
The following table contrasts the three primary analytical techniques available to the synthetic chemist for this specific molecule.
Table 1: Performance Comparison for 5-Chloro-2-iodobenzamide
Feature
HPLC (Recommended)
qNMR (Quantitative NMR)
TLC (Thin Layer Chrom.)
Primary Utility
Trace impurity quantification (<0.05%) & Assay
Structural confirmation & coarse purity
Reaction monitoring
Specificity
High: Separates isomers & de-iodinated byproducts
Medium: Signals often overlap in the aromatic region (7.0-8.0 ppm)
Low: Spots often streak or co-elute
Limit of Detection
~0.01% (w/w)
~1.0% (w/w)
~2-5% (w/w)
Sample Destructive?
No (Recovery possible)
No
Yes
Critical Weakness
Requires reference standards (or RRFs)
Cannot easily quantify trace impurities <1%
Subjective; non-quantitative
Why HPLC Wins Here
While qNMR is excellent for determining the assay (total content) of the bulk material, it struggles to integrate small impurity peaks that sit on the "shoulder" of the main aromatic signals. For a drug intermediate, an impurity profile of >0.1% is often a critical quality attribute. Only HPLC provides the resolution required to see the 5-chloro-2-iodobenzoic acid (acidic, polar) distinct from the 5-chlorobenzamide (non-polar, de-iodinated).
Part 3: Optimized HPLC Protocol
This protocol deviates from standard "generic" gradients. It utilizes a Phenyl-Hexyl stationary phase rather than a standard C18.
Scientific Rationale: The Phenyl-Hexyl phase engages in
- interactions with the electron-deficient aromatic ring and the large iodine atom of the benzamide. This provides superior selectivity for halogenated aromatics compared to hydrophobic interaction alone (C18).
Method Parameters
Instrument: HPLC with PDA (Photodiode Array) or UV-Vis Detector.[1]
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Waters XSelect or Phenomenex Luna).
Wavelength: 254 nm (Primary), 220 nm (Secondary for amide bond).
Temperature: 35°C (Controls viscosity and improves iodine-carbon bond stability).
Impurity B: 5-Chlorobenzamide (De-iodinated, slightly less retained than target).
Target: 5-Chloro-2-iodobenzamide.
Late Eluters: Bis-coupled side products (if high temperature synthesis).
Part 5: Troubleshooting Common Issues
Symptom
Probable Cause
Corrective Action
Peak Splitting
Sample solvent too strong (100% ACN)
Dissolve sample in mobile phase starting conditions (90:10 Water:ACN).
Ghost Peaks
Carryover of iodine species
Run a blank injection with high organic wash (95% ACN) between runs.
Retention Shift
pH drift in Buffer A
Ensure Phosphoric acid is freshly prepared and pH checked (pH 2.5 ± 0.1).
Baseline Drift
UV absorption of mobile phase
Ensure HPLC-grade Acetonitrile is used; avoid THF which absorbs at 254 nm.
References
MDPI. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates. (Cited for general principle of HPLC vs qNMR sensitivity). Retrieved from [Link]
National Institutes of Health (NIH). (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Retrieved from [Link]
Spectroscopic comparison of 5-Chloro-2-iodobenzamide and its precursors
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and complex organic synthesis, a thorough understanding of the molecular architecture of...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, a thorough understanding of the molecular architecture of key intermediates is paramount. 5-Chloro-2-iodobenzamide, a versatile building block, and its precursors, 2-amino-5-chlorobenzamide and 5-chloro-2-iodobenzoic acid, represent a critical pathway in the synthesis of various bioactive molecules. This guide provides an in-depth spectroscopic comparison of these three compounds, offering valuable insights for reaction monitoring, quality control, and structural elucidation. By examining the nuances in their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, researchers can confidently navigate the synthetic route to this important amide.
The Synthetic Pathway: A Spectroscopic Roadmap
The synthesis of 5-Chloro-2-iodobenzamide typically proceeds through one of two primary routes, each involving a distinct precursor that imparts characteristic spectroscopic signatures. Understanding these transformations at a molecular level is crucial for optimizing reaction conditions and ensuring the purity of the final product.
A common synthetic approach involves the conversion of 5-chloro-2-iodobenzoic acid to the target amide. This transformation is generally achieved by first activating the carboxylic acid, for instance, by converting it to the acyl chloride with thionyl chloride, followed by amidation with ammonia.[1] An alternative route begins with 2-amino-5-chlorobenzamide, which can be converted to 5-Chloro-2-iodobenzamide via a Sandmeyer-type reaction, where the amino group is replaced with iodine.
Caption: Synthetic routes to 5-Chloro-2-iodobenzamide.
Spectroscopic Fingerprints: A Comparative Analysis
The structural evolution from the precursors to the final product is clearly mirrored in their respective spectra. The following sections detail the key spectroscopic features of 5-Chloro-2-iodobenzamide and its precursors, with data summarized for easy comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the hydrogen (¹H) and carbon (¹³C) environments within a molecule. The chemical shifts and coupling constants are highly sensitive to the electronic environment of the nuclei, making NMR an indispensable tool for tracking the chemical transformations.
¹H NMR Spectral Data Comparison
Compound
Proton Assignment
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
5-Chloro-2-iodobenzamide
Aromatic CH
7.8 - 7.2
m
-
-CONH₂
Broad singlet
s
-
2-amino-5-chlorobenzamide
-NH₂ (amino)
4.95
s
-
Aromatic CH
6.58
d
-
Aromatic CH
7.20
d
-
-CONH₂
7.90
s
-
5-chloro-2-iodobenzoic acid
Aromatic CH
8.0 - 7.3
m
-
-COOH
Broad singlet
s
-
Note: Predicted chemical shift ranges for 5-Chloro-2-iodobenzamide and 5-chloro-2-iodobenzoic acid are in italics and based on typical values for similar structures.[2][3] ¹H NMR data for 2-amino-5-chlorobenzamide is from a patent source.[4]
The transformation of the amino group in 2-amino-5-chlorobenzamide to an iodine atom in 5-Chloro-2-iodobenzamide is expected to induce a significant downfield shift of the adjacent aromatic protons due to the deshielding effect of iodine. Similarly, the conversion of the carboxylic acid group in 5-chloro-2-iodobenzoic acid to an amide group will alter the chemical shifts of the aromatic protons and introduce the characteristic broad singlet of the -CONH₂ protons.
¹³C NMR Spectral Data Comparison
Compound
Carbon Assignment
Chemical Shift (δ, ppm)
5-Chloro-2-iodobenzamide
C=O (amide)
~168
Aromatic C-Cl
~130
Aromatic C-I
~95
Aromatic CH
140 - 128
2-amino-5-chlorobenzamide
C=O (amide)
~170
Aromatic C-Cl
~125
Aromatic C-NH₂
~148
Aromatic CH
130 - 115
5-chloro-2-iodobenzoic acid
C=O (acid)
~167
Aromatic C-Cl
~132
Aromatic C-I
~93
Aromatic CH
141 - 130
Note: Predicted chemical shift ranges are in italics and based on typical values for similar structures and substituent effects.[5]
In the ¹³C NMR spectra, the most notable changes will be observed for the carbons directly attached to the functional groups. The carbon bearing the iodine (C-I) will exhibit a characteristic upfield shift compared to a carbon bonded to hydrogen or a less electronegative substituent. The carbonyl carbon (C=O) chemical shift will also be sensitive to the change from a carboxylic acid to an amide.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of molecules. The presence and position of absorption bands provide a fingerprint of the functional groups present.
Key FT-IR Absorption Bands (cm⁻¹)
Functional Group
5-Chloro-2-iodobenzamide (Predicted)
2-amino-5-chlorobenzamide
5-chloro-2-iodobenzoic acid
N-H Stretch (amide)
3400 - 3100 (two bands)
3468, 3358
-
N-H Stretch (amino)
-
3468, 3358
-
O-H Stretch (acid)
-
-
3000 - 2500 (broad)
C=O Stretch (amide)
~1660
1670
-
C=O Stretch (acid)
-
-
~1700
N-H Bend (amide)
~1620
1611
-
C-Cl Stretch
~750
760
~750
Note: Predicted values for 5-Chloro-2-iodobenzamide are based on typical ranges for amides.[6][7] Data for 2-amino-5-chlorobenzamide is from experimental sources.[8]
The transition from precursors to the final product is clearly delineated in the FT-IR spectra. The disappearance of the broad O-H stretch of the carboxylic acid in 5-chloro-2-iodobenzoic acid and the appearance of the two characteristic N-H stretching bands of the primary amide in 5-Chloro-2-iodobenzamide is a key indicator of a successful reaction. Similarly, the shift in the C=O stretching frequency from that of a carboxylic acid to an amide provides further confirmation. When starting from 2-amino-5-chlorobenzamide, the disappearance of the primary amine N-H stretching bands and the shift in the aromatic substitution pattern can be monitored.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Key Mass Spectrometry Data (m/z)
Compound
Molecular Ion [M]⁺
Key Fragments
5-Chloro-2-iodobenzamide
281/283
[M-NH₂]⁺, [M-CONH₂]⁺, fragments showing loss of I and Cl
2-amino-5-chlorobenzamide
170/172
[M-NH₂]⁺, [M-CONH₂]⁺
5-chloro-2-iodobenzoic acid
282/284
[M-OH]⁺, [M-COOH]⁺, fragments showing loss of I and Cl
Note: The presence of chlorine (³⁵Cl and ³⁷Cl isotopes) and iodine will result in characteristic isotopic patterns in the mass spectrum.
The molecular ion peak in the mass spectrum is a definitive indicator of the successful synthesis of 5-Chloro-2-iodobenzamide. The fragmentation pattern can also provide structural confirmation. For example, the loss of the amide group (-CONH₂) or the halogen atoms will produce characteristic fragment ions.
Experimental Protocols
For researchers looking to perform these syntheses and analyses, detailed experimental protocols are essential for reproducibility and safety.
Synthesis of 5-Chloro-2-iodobenzamide from 5-chloro-2-iodobenzoic acid
This two-step protocol involves the formation of an acyl chloride intermediate followed by amidation.[1]
Step 1: Synthesis of 5-Chloro-2-iodobenzoyl chloride
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-chloro-2-iodobenzoic acid (1.0 eq).
Carefully add thionyl chloride (SOCl₂, 2.0-3.0 eq) to the flask.
Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
After the reaction is complete, allow the mixture to cool to room temperature.
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 5-chloro-2-iodobenzoyl chloride is used in the next step without further purification.
Step 2: Synthesis of 5-Chloro-2-iodobenzamide
Cool the crude 5-chloro-2-iodobenzoyl chloride in an ice bath.
Slowly add a concentrated aqueous solution of ammonia (NH₃) dropwise with vigorous stirring. A white precipitate of 5-Chloro-2-iodobenzamide will form.
Continue stirring for 30 minutes at room temperature.
Collect the precipitate by vacuum filtration and wash with cold water.
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 5-Chloro-2-iodobenzamide.
Caption: Analytical workflow for compound characterization.
Conclusion
The spectroscopic comparison of 5-Chloro-2-iodobenzamide with its precursors, 2-amino-5-chlorobenzamide and 5-chloro-2-iodobenzoic acid, provides a clear and detailed picture of the chemical transformations involved in its synthesis. By carefully analyzing the shifts in NMR signals, the appearance and disappearance of characteristic FT-IR bands, and the molecular ion and fragmentation patterns in mass spectrometry, researchers can confidently monitor the progress of their reactions, assess the purity of their products, and confirm the final structure. This guide serves as a valuable resource for scientists and professionals in the field of drug development and organic synthesis, enabling a more efficient and informed approach to the synthesis of this important chemical intermediate.
References
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 5-Chloro-2-iodobenzoic Acid: Synthesis Applications and Sourcing from China. Retrieved January 31, 2026, from [Link]
Google Patents. (n.d.). CN101575301A - Preparation method of 2-amino-5-chlorobenzamide.
Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved January 31, 2026, from [Link]
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 31, 2026, from [Link]
Sundaraganesan, N., Dominic Joshua, B., & Settu, K. (2007). Vibrational spectra and assignments of 5-amino-2-chlorobenzoic acid by ab initio Hartree-Fock and density functional methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(2), 381–388. [Link]
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 31, 2026, from [Link]
(n.d.). Table of Characteristic IR Absorptions. Retrieved January 31, 2026, from [Link]
PubChem. (n.d.). 2-Amino-5-chlorobenzamide. Retrieved January 31, 2026, from [Link]
NIST. (n.d.). 2-Amino-5-chlorobenzamide. Retrieved January 31, 2026, from [Link]
(n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved January 31, 2026, from [Link]
NIST. (n.d.). 2-Amino-5-chlorobenzamide. Retrieved January 31, 2026, from [Link]
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 31, 2026, from [Link]
The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved January 31, 2026, from [Link]
ResearchGate. (n.d.). 1H-NMR spectrum of 5 in d6-DMSO. Retrieved January 31, 2026, from [Link]
Eureka | Patsnap. (n.d.). A kind of preparation method of 2-chloro-5-iodobenzoic acid. Retrieved January 31, 2026, from [Link]
ResearchGate. (n.d.). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c).... Retrieved January 31, 2026, from [Link]
(2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved January 31, 2026, from [Link]
ResearchGate. (n.d.). 1H NMR chemical shifts and coupling constants of selected model compounds. Retrieved January 31, 2026, from [Link]
Shimadzu. (n.d.). KBr Pellet Method. Retrieved January 31, 2026, from [Link]
Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved January 31, 2026, from [Link]
(n.d.). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Retrieved January 31, 2026, from [Link]
(1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(8), 659-665.
(n.d.). Mascot help: Peptide fragmentation. Retrieved January 31, 2026, from [Link]
ResearchGate. (n.d.). 1H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide.... Retrieved January 31, 2026, from [Link]
Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum [Video]. YouTube. [Link]
Chegg. (2020, December 23). Solved In FTIR experiment, KBr, benzoic acid and an unknown. Retrieved January 31, 2026, from [Link]
A Senior Application Scientist's Guide to the In-Vitro Evaluation of Novel 5-Chloro-2-iodobenzamide Derivatives
Introduction: The Versatile 5-Chloro-2-iodobenzamide Scaffold In the landscape of modern medicinal chemistry, the identification of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—i...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Versatile 5-Chloro-2-iodobenzamide Scaffold
In the landscape of modern medicinal chemistry, the identification of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient drug discovery. The 5-Chloro-2-iodobenzamide moiety represents one such scaffold, notable for its role in the development of potent enzyme inhibitors. Its true prominence came to light with its incorporation into the structure of several Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA repair mechanisms like BRCA1/2 mutations.[1][2]
The benzamide portion of the molecule is crucial, often mimicking the nicotinamide moiety of the NAD+ substrate, allowing it to sit within the catalytic domain of enzymes like PARP-1.[2] The halogenated phenyl ring provides a foundation for synthetic elaboration, allowing chemists to fine-tune the compound's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles. The iodine atom, in particular, serves as a versatile synthetic handle for introducing a wide array of substituents via cross-coupling reactions.
This guide provides a comprehensive framework for the in-vitro characterization of novel compounds derived from the 5-Chloro-2-iodobenzamide scaffold. We will move beyond a simple recitation of protocols, instead focusing on the causal logic behind the experimental design—a self-validating system of inquiry that progresses from broad cellular effects to specific enzymatic inhibition. This structured approach ensures that resources are focused on the most promising candidates, providing a clear, data-driven path toward identifying a lead compound.
Part 1: Synthesis Strategy for Derivative Library
The logical first step is the creation of a focused library of derivatives to explore the structure-activity relationship (SAR). A common and effective strategy is to utilize the iodine atom as a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups at the 2-position, probing a large chemical space. Further diversity can be achieved by modifying the amide nitrogen.
Caption: General workflow for synthesizing a library of derivatives.
Part 2: A Tiered Approach to In-Vitro Evaluation
A tiered screening cascade is the most efficient method to evaluate a new library of compounds. This approach uses a series of assays, starting with broad, high-throughput screens to eliminate inactive or overly toxic compounds, followed by more specific, resource-intensive assays to characterize the mechanism of action for the most promising hits.
Caption: Tiered workflow for in-vitro compound evaluation.
Part 3: Foundational Analysis - Cytotoxicity Screening
The initial and most critical assessment is to determine the cytotoxic profile of the novel derivatives. This step is not merely to identify toxicity but to gauge potency and, crucially, selectivity. An ideal candidate will exhibit high potency against a target cancer cell line while showing minimal impact on a non-cancerous "normal" cell line. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is the key metric derived from this assay.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[3] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.
Methodology:
Cell Seeding: Plate both cancer cells (e.g., HCT116 colorectal carcinoma) and normal cells (e.g., NCM460 normal colon epithelial cells) in separate 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell adherence.[4]
Compound Treatment: Prepare serial dilutions of the novel benzamide derivatives (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death.
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plates on a shaker for 10 minutes to ensure complete dissolution.
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Part 4: Mechanistic Insight - PARP-1 Enzyme Inhibition
Given the prevalence of the benzamide scaffold in known PARP inhibitors, a direct enzymatic assay is the logical next step to determine if the observed cytotoxicity is due to on-target inhibition.[5][6] PARP-1 is a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks.[2] Inhibiting PARP-1 in cancer cells with existing DNA repair defects (like BRCA mutations) leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.[1]
Caption: Simplified PARP-1 signaling pathway and point of inhibition.
This protocol describes a common method for measuring PARP-1 activity in vitro, which quantifies the incorporation of biotinylated ADP-ribose onto histone proteins.
Methodology:
Plate Preparation: Coat a 96-well plate with histone proteins. Wash the plate to remove any unbound histones.
Reaction Setup: In each well, add the activated PARP-1 enzyme, the biotinylated NAD+ substrate, and varying concentrations of the novel benzamide derivatives (or a known inhibitor like Olaparib as a positive control).
Enzymatic Reaction: Incubate the plate at room temperature for 1 hour to allow the PARP-1 enzyme to attach the biotinylated ADP-ribose to the histones.
Detection: Wash the plate to remove the reaction mixture. Add a streptavidin-HRP (Horseradish Peroxidase) conjugate, which will bind to the biotinylated PAR chains. Incubate for 30 minutes.
Signal Generation: Wash the plate again to remove unbound conjugate. Add a TMB substrate. The HRP will catalyze the conversion of TMB into a blue-colored product.
Quenching and Reading: Stop the reaction by adding an acid solution (which turns the color to yellow). Measure the absorbance at 450 nm. The intensity of the color is directly proportional to the PARP-1 activity.
Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Plot the percentage of inhibition against the log of the compound concentration to determine the enzymatic IC50.
Part 5: Data Synthesis and Comparative Analysis
The power of this guided approach lies in the direct comparison of data across different assays. A successful lead candidate should demonstrate a clear and logical profile: potent enzymatic inhibition of the target (PARP-1), which translates into potent and selective cytotoxicity against cancer cells.
Table 1: Comparative In-Vitro Performance of Novel Benzamide Derivatives
Compound
HCT116 Cytotoxicity IC50 (µM)
NCM460 Cytotoxicity IC50 (µM)
Selectivity Index (SI)¹
PARP-1 Enzymatic IC50 (nM)
Compound A
0.45
> 50
> 111
0.95
Compound B
8.7
> 50
> 5.7
450
Olaparib (Control)
0.90
> 50
> 55
1.5
Vehicle (DMSO)
> 100
> 100
-
> 10,000
¹ Selectivity Index (SI) = IC50 in normal cells (NCM460) / IC50 in cancer cells (HCT116)
Interpretation of Results
Compound A: This is a highly promising lead candidate. Its potent cytotoxicity against the HCT116 cancer cell line is matched by its potent, single-digit nanomolar inhibition of the PARP-1 enzyme. Critically, it shows excellent selectivity, with an IC50 greater than 50 µM against normal cells, resulting in a high selectivity index. This profile suggests that its cytotoxic effect is likely on-target.
Compound B: This compound is significantly less interesting. Its cytotoxicity is much weaker, which correlates with its poor inhibition of the PARP-1 enzyme. It should be deprioritized for further study.
Olaparib: The data for the reference compound validates the assays. The observed values are consistent with its known potency and function as a PARP inhibitor.
Conclusion and Future Directions
This guide outlines a logical, tiered workflow for the initial in-vitro evaluation of novel derivatives of 5-Chloro-2-iodobenzamide. By progressing from broad cytotoxicity screening to specific enzyme inhibition assays, researchers can efficiently identify compounds with genuine therapeutic potential.
Based on the hypothetical data, Compound A emerges as a strong lead candidate worthy of further investigation. The next logical steps in its preclinical development would include:
Selectivity Profiling: Testing against other PARP isoforms (e.g., PARP-2) to confirm selectivity.
Mechanism of Action Studies: Cellular assays to confirm target engagement, such as western blots to look for PAR chain formation or immunofluorescence to visualize DNA damage markers (e.g., γH2AX foci).
Pharmacokinetic Profiling (ADME): In-vitro assays to assess absorption, distribution, metabolism, and excretion properties.
In-Vivo Efficacy Studies: Evaluation in animal models of cancer to determine if the potent in-vitro activity translates to a therapeutic effect in a living system.
By adhering to this structured and self-validating experimental plan, drug development professionals can make informed, data-driven decisions, maximizing the potential for success in the challenging field of oncology drug discovery.
References
Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. PubMed. Available at: [Link]
Discovery of 5-Chlorobenzimidazole-based as Promising Inhibitors of Chloroquine-Resistant Plasmodium Strains: Synthesis, Biological Evaluation, Molecular Docking and Computational Studies. ResearchGate. Available at: [Link]
Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. MDPI. Available at: [Link]
Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2. RSC Publishing - The Royal Society of Chemistry. Available at: [Link]
The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. ResearchGate. Available at: [Link]
Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. National Center for Biotechnology Information. Available at: [Link]
Synthesis, and In Vitro and In Silico α-Glucosidase Inhibitory Studies of 5-Chloro-2-Aryl Benzo[d]thiazoles. PubMed. Available at: [Link]
Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. MDPI. Available at: [Link]
Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. National Center for Biotechnology Information. Available at: [Link]
Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. National Center for Biotechnology Information. Available at: [Link]
Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed. Available at: [Link]
DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. The Distant Reader. Available at: [Link]
Top 120 Journal of Enzyme Inhibition and Medicinal Chemistry papers published in 2014. Semantic Scholar. Available at: [Link]
Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. ResearchGate. Available at: [Link]
Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. SciSpace. Available at: [Link]
Synthesis, Antimycobacterial Activity and in Vitro Cytotoxicity of 5-chloro-N-phenylpyrazine-2-carboxamides. PubMed. Available at: [Link]
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. ResearchGate. Available at: [Link]
Evaluation of enzyme inhibition data in screening for new drugs. PubMed. Available at: [Link]
Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PubMed. Available at: [Link]
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Center for Biotechnology Information. Available at: [Link]
Design, synthesis, in vitro, and in silico anti-α-glucosidase assays of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives as new anti-diabetic agents. National Center for Biotechnology Information. Available at: [Link]
Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. Available at: [Link]
Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. ResearchGate. Available at: [Link]
Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. National Center for Biotechnology Information. Available at: [Link]
Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. PubMed. Available at: [Link]
Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. PubMed. Available at: [Link]
Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. National Center for Biotechnology Information. Available at: [Link]
Senior Scientist's Guide: Proper Disposal of 5-Chloro-2-iodobenzamide
[1][2] Executive Summary: The "Zero-Ambiguity" Standard Disposing of 5-Chloro-2-iodobenzamide (CAS: 309253-40-5) requires more than a generic "hazardous waste" label.[1][2] As a di-halogenated aromatic amide, this compou...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary: The "Zero-Ambiguity" Standard
Disposing of 5-Chloro-2-iodobenzamide (CAS: 309253-40-5) requires more than a generic "hazardous waste" label.[1][2] As a di-halogenated aromatic amide, this compound presents specific challenges for downstream incineration. The presence of both Chlorine and Iodine dictates that this material must be segregated into Halogenated Waste Streams .[2]
Critical Directive: Never mix this compound with non-halogenated solvents or oxidizers.[2] Doing so complicates the incineration process (requiring aggressive flue gas scrubbing for HCl and HI) and can result in regulatory fines under RCRA (Resource Conservation and Recovery Act) guidelines regarding "dilution as a substitute for treatment."[2]
Chemical Hazard Profile & Disposal Logic
To ensure safety and compliance, we must understand the chemical behaviors that dictate our disposal protocols.[2]
Hydrogen Iodide (HI): Corrosive and can degrade into elemental Iodine (
), which is toxic and can cause violet vapor plumes if not properly scrubbed.
Operational Implication: This compound cannot be disposed of via standard municipal waste or non-halogenated solvent streams.[2] It requires high-temperature incineration with specific scrubbers.[1][2]
Container: Use the original container if intact. If transferring, use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2]
Segregation: Do not mix with liquid wastes. Keep as "Solid Hazardous Waste."[2]
Scenario 2: Solvated Waste (Reaction Mixtures)
Solvent Check: If dissolved in DMSO, Methanol, or DCM, the entire solution is now Halogenated Solvent Waste .[1]
Container: Glass amber bottle or HDPE jerrycan (solvent dependent).
Headspace: Leave 10% headspace to prevent over-pressurization.[2]
Phase B: Labeling (The "Chain of Custody")
Ambiguous labeling is the #1 cause of disposal accidents.[2] Use this template:
Phase C: Storage & Handoff[1][3][4]
Satellite Accumulation Area (SAA): Store the container in your lab's designated SAA.
Secondary Containment: Place the waste container inside a secondary tray (polypropylene) to catch potential leaks.[2]
Compatibility: Keep away from strong oxidizers (e.g., Nitric Acid, Peroxides) to prevent exothermic reactions.
Emergency Procedures: Spill Management
If a spill occurs, immediate containment prevents environmental release.[2]
PPE Required: Nitrile gloves, safety goggles, lab coat, and N95 dust mask (if powder).[1]
Isolate: Evacuate non-essential personnel.
Contain:
Solid: Gently cover with wet paper towels to prevent dust generation, then scoop into a waste bag.[2]
Liquid: Use absorbent pads or vermiculite.[2] Do not use sawdust (combustible).[2]
Decontaminate: Clean the surface with soap and water.[2][3] Collect all cleaning materials as hazardous waste.[2]
Decision Workflow (Visualization)
The following diagram illustrates the logical decision tree for disposing of 5-Chloro-2-iodobenzamide.
Caption: Operational decision tree ensuring 5-Chloro-2-iodobenzamide is routed to the correct halogenated waste stream, regardless of the solvent used.
References & Verification
PubChem. 2-Chloro-5-iodobenzamide Compound Summary (CID 40428784).[1][2] National Library of Medicine.[2]
[Link][1][2]
U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes & Characteristics (F-Codes and Halogenated Solvents).[2]
[Link]
Disclaimer: This guide is for informational purposes for trained personnel. Always consult your institution's Environmental Health & Safety (EHS) department and local regulations before disposing of chemical waste.